2-[(4-Methoxybenzyl)sulfinyl]-4,6-dimethyl-3-pyridinyl methyl sulfone
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Overview
Description
2-[(4-Methoxybenzyl)sulfinyl]-4,6-dimethyl-3-pyridinyl methyl sulfone is a complex organic compound that features both sulfinyl and sulfone functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Methoxybenzyl)sulfinyl]-4,6-dimethyl-3-pyridinyl methyl sulfone typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyridine ring: This can be achieved through a series of condensation reactions involving appropriate precursors.
Introduction of the sulfinyl group: This step often involves the oxidation of a thioether precursor using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Attachment of the 4-methoxybenzyl group: This can be done through nucleophilic substitution reactions.
Formation of the sulfone group: This is typically achieved by further oxidation of the sulfinyl group using strong oxidizing agents like sodium periodate or potassium permanganate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of reagents.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Methoxybenzyl)sulfinyl]-4,6-dimethyl-3-pyridinyl methyl sulfone can undergo various types of chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone.
Reduction: The sulfone group can be reduced back to a sulfinyl or thioether group under appropriate conditions.
Substitution: The methoxybenzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid, sodium periodate, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products
Oxidation: Formation of the corresponding sulfone.
Reduction: Formation of the corresponding thioether.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 2-[(4-Methoxybenzyl)sulfinyl]-4,6-dimethyl-3-pyridinyl methyl sulfone involves its interaction with specific molecular targets and pathways. The sulfinyl and sulfone groups can participate in redox reactions, potentially affecting cellular oxidative stress levels. Additionally, the compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- **2-[(4-Methoxybenzyl)sulfinyl]-4,6-dimethyl-3-(methylsulfonyl)pyridine
- **4,6-Dimethyl-2-(methylsulfonyl)-3-pyridinyl 4-methoxybenzyl sulfone
Uniqueness
2-[(4-Methoxybenzyl)sulfinyl]-4,6-dimethyl-3-pyridinyl methyl sulfone is unique due to the presence of both sulfinyl and sulfone functional groups, which confer distinct chemical reactivity and potential biological activity. This dual functionality is not commonly found in similar compounds, making it a valuable subject of study for various applications.
Properties
IUPAC Name |
2-[(4-methoxyphenyl)methylsulfinyl]-4,6-dimethyl-3-methylsulfonylpyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4S2/c1-11-9-12(2)17-16(15(11)23(4,19)20)22(18)10-13-5-7-14(21-3)8-6-13/h5-9H,10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMCRRMNJZHPHJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1S(=O)(=O)C)S(=O)CC2=CC=C(C=C2)OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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